3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde
Overview
Description
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a versatile organic compound used in various scientific research studies. It is known for its unique properties and finds applications in organic synthesis, drug development, and material science.
Preparation Methods
The synthesis of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazoleThe reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reactions .
Chemical Reactions Analysis
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional groups. The dimethoxy groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Comparison with Similar Compounds
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde can be compared with other similar compounds such as:
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound is used as an intermediate in the synthesis of pharmaceuticals and OLED materials.
3,5-Dimethoxybenzaldehyde: It lacks the tert-butyldimethylsiloxy group, making it less sterically hindered and more reactive in certain reactions.
4-(tert-Butyldimethylsiloxy)benzaldehyde: This compound lacks the dimethoxy groups, making it less stable and less reactive in some synthetic applications.
This compound stands out due to its unique combination of functional groups, providing both stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQDDNVGFSXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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